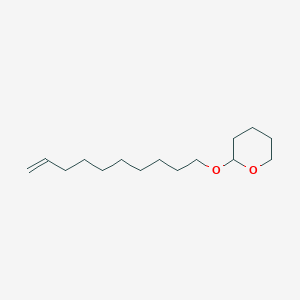![molecular formula C10H19FN2O2Sn2 B14467663 5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine CAS No. 66084-62-6](/img/structure/B14467663.png)
5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine is a chemical compound with the molecular formula C10H19FN2O2Sn2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of fluorine and trimethylstannyl groups attached to the pyrimidine ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine typically involves the reaction of 5-fluoropyrimidine with trimethyltin hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Fluoropyrimidine+2(CH3)3SnOH→this compound+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the stannyl groups.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like halogens or organometallic compounds are used under mild conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of other organotin compounds.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive stannyl groups. These groups can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The fluorine atom also contributes to the compound’s reactivity by influencing the electronic properties of the pyrimidine ring.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2,4-bis[(trimethylsilyl)oxy]pyrimidine: Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
5-Fluoropyrimidine: The parent compound without the stannyl groups.
2,4-Bis[(trimethylstannyl)oxy]pyrimidine: Lacks the fluorine atom.
Uniqueness
5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine is unique due to the combination of fluorine and trimethylstannyl groups, which impart distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry, particularly in the formation of complex molecules through cross-coupling reactions.
Propiedades
Número CAS |
66084-62-6 |
|---|---|
Fórmula molecular |
C10H19FN2O2Sn2 |
Peso molecular |
455.7 g/mol |
Nombre IUPAC |
(5-fluoro-2-trimethylstannyloxypyrimidin-4-yl)oxy-trimethylstannane |
InChI |
InChI=1S/C4H3FN2O2.6CH3.2Sn/c5-2-1-6-4(9)7-3(2)8;;;;;;;;/h1H,(H2,6,7,8,9);6*1H3;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
SGYKKXGXUZLAON-UHFFFAOYSA-L |
SMILES canónico |
C[Sn](C)(C)OC1=NC(=NC=C1F)O[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


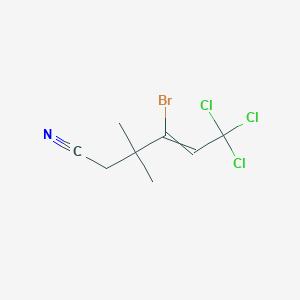
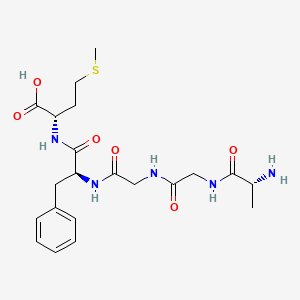
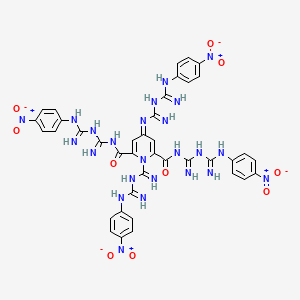
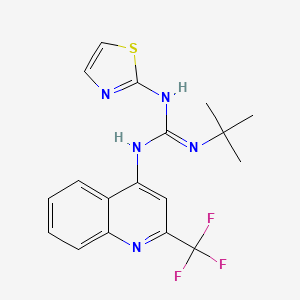

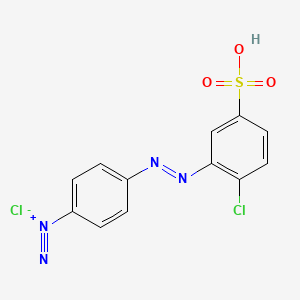
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
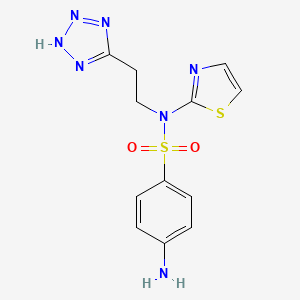

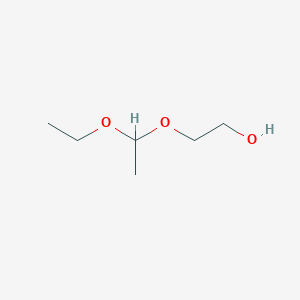
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)

